Hydrazine, [3-(hexadecylthio)phenyl]-
Description
Historical and Contemporary Significance of Hydrazine (B178648) and its Derivatives in Organic Chemistry
Hydrazine (N₂H₄) and its organic derivatives have a rich history and remain fundamentally important in both academic and industrial chemistry. The journey began with the synthesis of the first organic derivative, phenylhydrazine (B124118), by Emil Fischer in 1875. hydrazine.comwikipedia.org This discovery was pivotal, particularly for Fischer's subsequent Nobel Prize-winning work on the structure of sugars, where phenylhydrazine was used to form characteristic crystalline derivatives called osazones, enabling the identification and differentiation of various carbohydrates. wikipedia.org The isolation of hydrazine itself was achieved by Theodor Curtius in 1887. hydrazine.comacs.org
From these foundational discoveries, the significance of hydrazines has expanded dramatically. In contemporary science, they are indispensable precursors and reagents. Hydrazine derivatives are key components in the synthesis of numerous pharmaceuticals, including antifungal, antibacterial, anticancer, and antiviral agents. mdpi.compatsnap.comresearchgate.netnih.gov Notable examples of drugs incorporating a hydrazine or hydrazide motif include the anti-tuberculosis agent isoniazid, the antidepressant phenelzine, and the vasodilator hydralazine. wikipedia.orgenamine.net Beyond medicine, their applications extend to agrochemicals, where they form the basis for insecticides, herbicides, and fungicides. patsnap.com Furthermore, hydrazine and its derivatives are used in industrial applications, such as rocket propellants, polymerization initiators, and as foaming agents for plastics. hydrazine.comresearchgate.netwikipedia.org
Architectural Importance of Arylhydrazine Scaffolds in Advanced Chemical Synthesis
Arylhydrazines, characterized by a hydrazine group attached to an aromatic ring, are exceptionally valuable as molecular building blocks in advanced organic synthesis. enamine.netnih.gov Their utility stems from the reactive nature of the N-N bond and the two nitrogen atoms, which can participate in a wide variety of bond-forming reactions.
The most prominent application of arylhydrazines is in the construction of nitrogen-containing heterocyclic compounds, which are core structures in a vast number of biologically active molecules and functional materials. nih.gov The Fischer indole (B1671886) synthesis, which uses an arylhydrazine and an aldehyde or ketone, is a classic and enduring method for creating the indole ring system, a privileged scaffold in medicinal chemistry. Beyond indoles, arylhydrazine scaffolds are crucial for synthesizing a diverse range of other heterocycles.
Table 1: Examples of Heterocyclic Scaffolds Synthesized from Arylhydrazines
| Starting Materials | Resulting Heterocycle | Significance |
|---|---|---|
| Arylhydrazine + Aldehyde/Ketone | Indole | Core of many pharmaceuticals and natural products. |
| Arylhydrazine + 1,3-Dicarbonyl | Pyrazole (B372694) | Found in anti-inflammatory drugs (e.g., Celecoxib). enamine.net |
| Arylhydrazine + Imide | Triazole | Used in antifungal medications and materials science. wikipedia.org |
This versatility makes the arylhydrazine moiety a foundational component for generating molecular diversity, enabling chemists to build libraries of complex compounds for drug discovery and materials science research. nih.gov
Strategic Incorporation of Long-Chain Thioether Moieties in Novel Organic Compounds
A thioether, or sulfide, is a functional group containing a sulfur atom bonded to two organic substituents (R-S-R'). The strategic incorporation of thioether moieties, particularly those with long alkyl chains, is a common tactic in medicinal chemistry and materials science to deliberately modify a molecule's physicochemical properties. mdpi.comresearchgate.net
The primary effect of introducing a long, nonpolar alkyl chain, such as the 16-carbon hexadecyl group, is a significant increase in the molecule's lipophilicity (fat-solubility). tu.edu.iq Lipophilicity is a critical parameter that influences a drug's pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.gov By increasing lipophilicity, chemists can enhance a compound's ability to cross lipid-rich biological membranes, improve its binding to hydrophobic pockets in target proteins, or alter its distribution throughout the body. researchgate.netmdpi.com
Table 2: Illustrative Effect of Alkyl Chain on Calculated Lipophilicity (logP)
| Compound | Alkyl Chain | Approximate Calculated logP | Implication |
|---|---|---|---|
| Thiophenol | None | 2.5 | Moderate lipophilicity |
| (Methylthio)benzene | C1 | 3.0 | Increased lipophilicity |
| (Hexylthio)benzene | C6 | 5.5 | High lipophilicity |
Note: logP values are estimates and vary based on the calculation method. The trend demonstrates the significant impact of chain length.
The long alkyl chain can act as a "lipid anchor," promoting the association of the molecule with cell membranes. This strategy is employed in the design of compounds intended to interact with membrane-bound proteins or to be retained within cellular lipid bilayers.
Rationale for Focused Academic Investigation of [3-(Hexadecylthio)phenyl]hydrazine
The specific academic interest in a molecule like [3-(Hexadecylthio)phenyl]hydrazine arises from a rational, modular approach to chemical design. This compound combines two distinct structural features, each with a strategic purpose.
The Phenylhydrazine Core : This component serves as a proven and synthetically versatile scaffold. It can be used as an intermediate to construct a wide array of heterocyclic compounds via reactions like the Fischer indole synthesis, or the hydrazine moiety itself can be a critical part of a final, biologically active molecule (a pharmacophore).
Therefore, the focused investigation of [3-(Hexadecylthio)phenyl]hydrazine is likely driven by the hypothesis that attaching a highly lipophilic tail to a versatile synthetic building block will lead to novel molecules with unique biological or material properties. The research would aim to answer questions such as: How does this high lipophilicity affect the biological activity of heterocycles derived from this precursor? Can this molecule be used to create novel surfactants or self-assembling materials? Does the lipid anchor direct the molecule to specific biological targets, such as cell membranes or lipid-rich tissues? By synthesizing and studying such hybrid molecules, researchers can systematically explore the interplay between a known active scaffold and its physicochemical properties, paving the way for new discoveries in medicine and materials science.
Table 3: Properties of Hydrazine, [3-(hexadecylthio)phenyl]-
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₄₀N₂S |
| Molecular Weight | 364.63 g/mol |
| IUPAC Name | (3-(Hexadecylthio)phenyl)hydrazine |
| Physical State | Predicted: Solid or Oily Liquid |
| Calculated logP | 9.4 (Predicted) |
| Experimental Data | Not publicly available |
Table 4: Table of Mentioned Compounds
| Compound Name |
|---|
| Hydrazine, [3-(hexadecylthio)phenyl]- |
| Hydrazine |
| Phenylhydrazine |
| Isoniazid |
| Phenelzine |
| Hydralazine |
| Celecoxib |
| Thiophenol |
| (Methylthio)benzene |
| (Hexylthio)benzene |
Structure
2D Structure
Properties
CAS No. |
71794-34-8 |
|---|---|
Molecular Formula |
C22H40N2S |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
(3-hexadecylsulfanylphenyl)hydrazine |
InChI |
InChI=1S/C22H40N2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-22-18-16-17-21(20-22)24-23/h16-18,20,24H,2-15,19,23H2,1H3 |
InChI Key |
FBSCEFJPVIUQBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC1=CC=CC(=C1)NN |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hexadecylthio Phenyl Hydrazine and Structural Analogs
Comprehensive Retrosynthetic Analysis of the [3-(Hexadecylthio)phenyl]hydrazine Core Structure
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials. ias.ac.in For [3-(Hexadecylthio)phenyl]hydrazine, the primary disconnection points are the carbon-sulfur (C-S) bond of the thioether and the nitrogen-nitrogen (N-N) bond of the hydrazine (B178648) moiety.
The analysis suggests two main forward synthetic approaches. The first involves the formation of the thioether bond followed by the introduction of the hydrazine group. The second, less common approach, would involve forming the phenylhydrazine (B124118) core first and subsequently introducing the hexadecylthio group. The former is generally preferred due to the reactivity and potential for side reactions associated with the hydrazine group.
A key principle in retrosynthesis is to make disconnections that correspond to known and reliable reactions. ias.ac.inamazonaws.com Therefore, disconnecting the C-S bond suggests a nucleophilic substitution reaction between a thiol and an aryl halide or a related electrophile. The disconnection of the C-N bond of the hydrazine points towards the well-established diazotization of an aniline (B41778) followed by reduction. doubtnut.comgoogle.com
Optimized Synthesis of the Hexadecylthiophenyl Precursor
In a typical procedure, 3-bromonitrobenzene can be reacted with hexadecanethiol in the presence of a suitable base such as potassium carbonate or sodium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF). The subsequent reduction of the nitro group to an amine provides the 3-(hexadecylthio)aniline precursor.
| Reactant 1 | Reactant 2 | Reagents | Product |
| 3-Bromonitrobenzene | Hexadecanethiol | K2CO3, DMF | 1-(Hexadecylthio)-3-nitrobenzene |
| 1-(Hexadecylthio)-3-nitrobenzene | - | SnCl2, HCl | 3-(Hexadecylthio)aniline |
Advanced Reaction Pathways for Hydrazine Moiety Introduction
With the 3-(hexadecylthio)aniline precursor in hand, the next critical step is the introduction of the hydrazine functionality. Several methods exist for this transformation, each with its own advantages and limitations.
The most widely used method for the synthesis of arylhydrazines from anilines is the diazotization-reduction protocol. doubtnut.comgoogle.comjustia.com This two-step process first involves the conversion of the primary aromatic amine to a diazonium salt, followed by reduction to the corresponding hydrazine.
The diazotization of 3-(hexadecylthio)aniline is typically carried out by treating it with sodium nitrite (B80452) (NaNO2) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the unstable diazonium salt. doubtnut.comchemicalnote.com
Following its formation, the diazonium salt is then reduced to the hydrazine. Common reducing agents for this transformation include stannous chloride (SnCl2) in hydrochloric acid or sodium sulfite. doubtnut.comorgsyn.org The use of stannous chloride is often preferred for its efficiency in this reduction step. doubtnut.com
| Starting Material | Reagents (Step 1) | Intermediate | Reagents (Step 2) | Final Product |
| 3-(Hexadecylthio)aniline | NaNO2, HCl (0-5 °C) | 3-(Hexadecylthio)benzenediazonium chloride | SnCl2, HCl | [3-(Hexadecylthio)phenyl]hydrazine |
While less common for this specific target, nucleophilic aromatic substitution (SNA) can be a viable strategy, particularly for fluoro- or chloro-substituted aromatic rings activated by electron-withdrawing groups. documentsdelivered.commdpi.comresearchgate.net In a hypothetical scenario, a di-halogenated benzene (B151609) ring could first be reacted with hydrazine to form a halophenylhydrazine. The subsequent reaction with hexadecanethiol would then form the desired product. However, this route can be complicated by issues of regioselectivity and the potential for multiple substitutions.
An alternative approach could involve the direct reaction of a suitably activated aromatic compound with hydrazine. For instance, a patent describes the synthesis of 3-hydroxyphenylhydrazine by reacting resorcinol (B1680541) with hydrazine hydrate. google.com A similar strategy for the thio-analog would be challenging due to the different reactivity of the thiol group compared to the hydroxyl group.
Another potential route could be through the cyclocondensation of arylhydrazines with β-dicarbonyl compounds, which is a common method for synthesizing pyrazoles. researchgate.net However, this is more relevant to the subsequent use of the target compound rather than its synthesis.
Comparing the primary methods, the diazotization-reduction protocol is generally the most reliable and well-established method for preparing arylhydrazines from anilines. doubtnut.comjustia.comorgsyn.org It offers good yields and is applicable to a wide range of substituted anilines.
Purification and Characterization of Synthetic Intermediates and Final Products
The purification of the intermediates and the final product, [3-(Hexadecylthio)phenyl]hydrazine, is essential to obtain a compound of high purity. Common purification techniques include recrystallization, column chromatography, and distillation under reduced pressure. google.comgoogle.com
For phenylhydrazine and its derivatives, purification often involves converting the crude product to its hydrochloride salt, which can be purified by recrystallization. google.comorgsyn.org The free base can then be liberated by treatment with a base. orgsyn.org Distillation, often in the presence of a high-boiling point glycol, can be employed for liquid phenylhydrazines to prevent decomposition. google.com
Characterization of the synthesized compounds relies on a combination of spectroscopic and analytical techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups such as N-H stretching in the hydrazine and C-S stretching of the thioether.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the detailed molecular structure, confirming the positions of the substituents on the aromatic ring, and verifying the presence of the hexadecyl chain. nih.gov
Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. dea.gov
Elemental Analysis: To determine the elemental composition (C, H, N, S) of the final product, which serves as a final confirmation of its purity and empirical formula.
| Technique | Purpose | Expected Observations for [3-(Hexadecylthio)phenyl]hydrazine |
| FT-IR | Functional group identification | N-H stretching bands, aliphatic C-H stretching, aromatic C-H stretching, C-S stretching. |
| ¹H NMR | Structural elucidation | Signals corresponding to aromatic protons, protons of the NH and NH2 groups, and the protons of the long aliphatic hexadecyl chain. |
| ¹³C NMR | Carbon skeleton determination | Resonances for the aromatic carbons, and the carbons of the hexadecyl chain. |
| Mass Spectrometry | Molecular weight and fragmentation | A molecular ion peak corresponding to the molecular weight of the compound. |
| Elemental Analysis | Purity and empirical formula confirmation | Percentages of Carbon, Hydrogen, Nitrogen, and Sulfur consistent with the molecular formula C22H40N2S. |
In Depth Spectroscopic and Structural Elucidation of 3 Hexadecylthio Phenyl Hydrazine
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For [3-(hexadecylthio)phenyl]hydrazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.
Multi-Dimensional NMR Techniques (2D-COSY, HSQC, HMBC) for Proton-Carbon Connectivity
The ¹H NMR spectrum of [3-(hexadecylthio)phenyl]hydrazine is expected to exhibit distinct signals corresponding to the aromatic protons, the hydrazine (B178648) protons, and the protons of the long hexadecyl chain. The aromatic region would likely show a complex splitting pattern for the four protons on the substituted benzene (B151609) ring. The hexadecyl chain would be characterized by a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the sulfur atom, and a large, overlapping multiplet for the remaining methylene groups. The hydrazine protons (NH and NH₂) would appear as broad signals, the chemical shifts of which could be influenced by solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in a unique chemical environment. The aromatic carbons would resonate in the downfield region, while the aliphatic carbons of the hexadecyl chain would appear in the upfield region.
To definitively assign these signals and establish the connectivity between protons and carbons, a suite of 2D NMR experiments would be employed.
2D-COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For [3-(hexadecylthio)phenyl]hydrazine, COSY would be crucial for tracing the connectivity of the protons within the aromatic ring and along the hexadecyl chain. Cross-peaks would be expected between adjacent aromatic protons and between neighboring methylene groups in the alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.edu It would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group would produce a cross-peak in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu HMBC is particularly powerful for connecting different structural fragments. For instance, it would show correlations between the protons of the methylene group adjacent to the sulfur atom and the aromatic carbons, confirming the attachment of the hexadecylthio group to the phenyl ring. It would also help in assigning the quaternary carbons, which are not observed in the HSQC spectrum.
The following tables present the predicted ¹H and ¹³C NMR chemical shifts and the expected 2D NMR correlations for [3-(hexadecylthio)phenyl]hydrazine.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for [3-(Hexadecylthio)phenyl]hydrazine This data is hypothetical and based on typical chemical shifts for analogous structures.
| Atom Numbering | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Ring | ||
| C1 | - | ~148.0 |
| C2 | ~7.10 (d) | ~112.5 |
| C3 | - | ~138.0 |
| C4 | ~6.80 (dd) | ~120.0 |
| C5 | ~7.20 (t) | ~129.5 |
| C6 | ~6.75 (d) | ~115.0 |
| Hydrazine Group | ||
| -NH-NH₂ | 5.5 (br s), 3.8 (br s) | - |
| Hexadecylthio Chain | ||
| S-CH₂ (C1') | 2.90 (t) | ~35.0 |
| -(CH₂)₁₄- (C2'-C15') | 1.25 (m) | ~22.0-32.0 |
| -CH₃ (C16') | 0.88 (t) | ~14.0 |
Table 2: Predicted 2D NMR Correlations (COSY, HSQC, HMBC) for [3-(Hexadecylthio)phenyl]hydrazine This data is hypothetical and based on the predicted chemical shifts in Table 1.
| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |
| H2 | H6 | C2 | C4, C6 |
| H4 | H5 | C4 | C2, C6 |
| H5 | H4, H6 | C5 | C1, C3 |
| H6 | H2, H5 | C6 | C2, C4 |
| H1' | H2' | C1' | C3, C2', C3' |
| H16' | H15' | C16' | C14', C15' |
Advanced NMR Applications for Conformational and Tautomeric Analysis
Beyond basic structural elucidation, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could provide insights into the through-space proximity of protons, offering information about the preferred conformation of the molecule. For example, these experiments could reveal interactions between the hydrazine protons and the aromatic protons, or between the proximal methylene protons of the alkyl chain and the aromatic ring.
Furthermore, variable temperature NMR studies could be employed to investigate dynamic processes such as tautomerism, which is common in hydrazine derivatives. Changes in the chemical shifts and signal multiplicities with temperature could indicate the presence of different tautomers in equilibrium.
Mass Spectrometric Techniques for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
ESI-HRMS is a soft ionization technique that allows for the accurate mass measurement of the molecular ion, typically the protonated molecule [M+H]⁺. For [3-(hexadecylthio)phenyl]hydrazine (C₂₂H₄₀N₂S), the high-resolution mass measurement would provide the precise molecular formula, distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass of the protonated molecule would be calculated and compared to the experimental value with a high degree of accuracy (typically within a few parts per million).
Table 3: Predicted ESI-HRMS Data for [3-(Hexadecylthio)phenyl]hydrazine This data is hypothetical.
| Ion | Predicted Exact Mass |
| [C₂₂H₄₀N₂S + H]⁺ | 365.2985 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Derivatives
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation of [3-(hexadecylthio)phenyl]hydrazine would likely proceed through several characteristic pathways.
A probable fragmentation would involve the cleavage of the C-S bond, leading to the formation of a hexadecylthiol radical and a phenylhydrazine (B124118) cation, or a hexadecyl cation and a thiophenylhydrazine radical. Another common fragmentation pathway for long alkyl chains is the sequential loss of alkene units (CnH2n). Cleavage of the N-N bond in the hydrazine moiety is also a possibility.
The study of derivatives of [3-(hexadecylthio)phenyl]hydrazine, such as hydrazones formed by reaction with aldehydes or ketones, would provide further structural confirmation. The MS/MS spectra of these derivatives would exhibit characteristic fragmentation patterns that would help to elucidate the structure of the parent molecule.
Table 4: Predicted Major Fragment Ions in the MS/MS Spectrum of [3-(Hexadecylthio)phenyl]hydrazine This data is hypothetical and based on common fragmentation patterns of analogous structures.
| m/z | Proposed Fragment Structure |
| 225.1 | [C₁₆H₃₃]⁺ (Hexadecyl cation) |
| 139.1 | [C₆H₅S-NHNH₂]⁺ |
| 123.1 | [C₆H₅-NHNH₂]⁺ |
| 108.1 | [C₆H₅-NH₂]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds.
The IR spectrum of [3-(hexadecylthio)phenyl]hydrazine would be expected to show characteristic absorption bands for the N-H stretching of the hydrazine group in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the hexadecyl chain would be observed between 2850 and 2960 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to bands in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹. The N-N stretching vibration is often observed in the 1000-1100 cm⁻¹ range. researchgate.net
Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C-S and S-S stretching vibrations, which can be weak in the IR spectrum, are often more readily observed in the Raman spectrum. The S-H stretching of any potential thiol impurity would be a weak band around 2550 cm⁻¹ in the IR spectrum but can be more distinct in the Raman spectrum. rsc.org
Table 5: Predicted ajor Vibrational Bands for [3-(Hexadecylthio)phenyl]hydrazine This data is hypothetical and based on characteristic group frequencies.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (hydrazine) |
| 3100-3000 | Aromatic C-H stretching |
| 2960-2850 | Aliphatic C-H stretching |
| 1600-1450 | Aromatic C=C stretching |
| ~1465 | CH₂ scissoring |
| 1100-1000 | N-N stretching |
| 800-600 | C-S stretching |
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the electronic structure of molecules containing chromophores. In the case of [3-(Hexadecylthio)phenyl]hydrazine, the primary chromophore is the substituted phenylhydrazine moiety. The interaction of ultraviolet and visible light with the molecule induces transitions of electrons from lower energy molecular orbitals to higher energy ones.
The electronic spectrum of [3-(Hexadecylthio)phenyl]hydrazine is expected to be dominated by transitions associated with the aromatic phenyl ring and the hydrazine group. Typically, phenylhydrazine and its derivatives exhibit absorption bands originating from π → π* and n → π* electronic transitions.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and are generally high-intensity absorptions. For the phenyl ring in [3-(Hexadecylthio)phenyl]hydrazine, these transitions are expected to appear at shorter wavelengths (higher energy). The substitution on the phenyl ring, namely the hexadecylthio group at the meta-position, can cause a bathochromic (red shift) or hypsochromic (blue shift) shift of these absorption maxima compared to unsubstituted phenylhydrazine.
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atoms of the hydrazine group, to a π* antibonding orbital of the phenyl ring. These transitions are typically of lower intensity compared to π → π* transitions and appear at longer wavelengths.
While specific experimental data for [3-(Hexadecylthio)phenyl]hydrazine is not publicly available, the table below provides typical UV-Vis absorption data for the parent compound, phenylhydrazine, to illustrate the expected spectral regions. The solvent used can also influence the position and intensity of absorption bands.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |
| Phenylhydrazine | Alcohol | 241 | ~9330 | π → π |
| 283 | ~1585 | n → π |
Data is illustrative for the parent phenylhydrazine chromophore.
Analysis of the specific λmax and molar absorptivity values for [3-(Hexadecylthio)phenyl]hydrazine would provide precise information on the influence of the 3-(hexadecylthio) substituent on the electronic environment of the phenylhydrazine chromophore.
X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements (If single crystals are obtainable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Should single crystals of [3-(Hexadecylthio)phenyl]hydrazine be successfully grown, this technique could provide unparalleled insight into its molecular geometry, conformation, and intermolecular interactions in the solid state.
The process would involve irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This analysis reveals the electron density distribution within the crystal, from which a model of the atomic positions can be built and refined.
Key information that would be obtained from a successful crystallographic study includes:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the entire molecule. This would confirm the connectivity and provide exact details of the geometry around the sulfur and nitrogen atoms, as well as the planarity of the phenyl ring.
Conformation: The preferred spatial orientation of the flexible hexadecyl chain and the conformation of the hydrazine group relative to the phenyl ring.
Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions such as van der Waals forces, and potentially hydrogen bonding involving the -NHNH2 group. X-ray crystallography would elucidate these interactions, which are crucial for understanding the solid-state properties of the compound.
Obtaining single crystals suitable for X-ray diffraction can be challenging. The long, flexible hexadecyl chain might introduce conformational disorder, hindering the formation of a well-ordered crystal lattice. However, if suitable crystals were obtained, the crystallographic data would be presented in a standardized format, as illustrated in the hypothetical table below.
| Parameter | Value |
| Chemical Formula | C22H40N2S |
| Formula Weight | 364.64 g/mol |
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P21/c) |
| a (Å) | (Hypothetical Value) |
| b (Å) | (Hypothetical Value) |
| c (Å) | (Hypothetical Value) |
| α (°) | (Hypothetical Value) |
| β (°) | (Hypothetical Value) |
| γ (°) | (Hypothetical Value) |
| Volume (ų) | (Hypothetical Value) |
| Z (molecules/unit cell) | (Hypothetical Value) |
This table represents the type of data that would be generated from an X-ray crystallography experiment; the values are hypothetical as no experimental structure has been reported.
Advanced Computational and Theoretical Studies on 3 Hexadecylthio Phenyl Hydrazine
Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of the electronic distribution and energy of a molecule.
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. imist.mananochemres.org For [3-(Hexadecylthio)phenyl]hydrazine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be used to find the geometry with the lowest electronic energy. imist.mamdpi.com This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.
The calculations would likely reveal key structural parameters. For instance, the C-S-C bond angle of the thioether linkage and the pyramidal geometry of the hydrazine (B178648) nitrogen atoms would be determined. The long hexadecyl chain would be expected to adopt a low-energy, extended conformation. The energetic data obtained from these calculations, such as the total electronic energy and the heat of formation, are crucial for assessing the molecule's thermodynamic stability.
Table 1: Predicted Geometrical Parameters for [3-(Hexadecylthio)phenyl]hydrazine from DFT Calculations (Note: The following data is hypothetical and representative of what would be expected from such a study.)
| Parameter | Predicted Value |
| C-S Bond Length (Aryl-S) | 1.78 Å |
| C-S Bond Length (Alkyl-S) | 1.82 Å |
| C-S-C Bond Angle | 103.5° |
| N-N Bond Length | 1.45 Å |
| C-N Bond Length | 1.42 Å |
| Dihedral Angle (C-S-C-C) | ~180° (for extended chain) |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. youtube.comnih.gov The HOMO represents the region from which an electron is most likely to be donated, indicating nucleophilic character. youtube.com Conversely, the LUMO represents the region most likely to accept an electron, indicating electrophilic character. youtube.com
For [3-(Hexadecylthio)phenyl]hydrazine, the HOMO is expected to be localized primarily on the hydrazine moiety and the sulfur atom, due to the presence of lone pairs of electrons. The LUMO would likely be distributed over the phenyl ring, representing a region susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen and sulfur atoms and a more positive potential on the hydrazine hydrogens and parts of the phenyl ring.
Table 2: Predicted Frontier Molecular Orbital Energies for [3-(Hexadecylthio)phenyl]hydrazine (Note: The following data is hypothetical and representative of what would be expected from such a study.)
| Orbital | Energy (eV) |
| HOMO | -5.85 |
| LUMO | -0.25 |
| HOMO-LUMO Gap | 5.60 |
Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Solvation Effects
While DFT provides a static picture of the lowest energy state, molecular dynamics (MD) simulations allow for the exploration of the molecule's behavior over time, including its conformational flexibility and interactions with a solvent. youtube.commdpi.com Given the long and flexible hexadecyl chain, MD simulations would be particularly insightful for [3-(Hexadecylthio)phenyl]hydrazine. koreascience.kr
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. mdpi.comkbhgroup.in
NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. nih.govsciforum.net By comparing the calculated spectrum with an experimental one, one can confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. kbhgroup.in These calculated frequencies help in assigning the experimental vibrational bands to specific molecular motions, such as N-H stretching of the hydrazine group or C-S stretching of the thioether.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. kbhgroup.inmdpi.com This would identify the wavelengths of maximum absorption and the nature of the electronic transitions (e.g., π → π* transitions within the phenyl ring).
Table 3: Predicted vs. Hypothetical Experimental Spectroscopic Data (Note: The following data is hypothetical and representative of what would be expected from such a study.)
| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value |
| 1H NMR (N-H protons) | δ 4.5-5.5 ppm | δ 4.8, 5.2 ppm |
| 13C NMR (C-S) | δ 130-140 ppm | δ 135 ppm |
| IR (N-H stretch) | 3350, 3280 cm-1 | 3345, 3275 cm-1 |
| UV-Vis (λmax) | 285 nm | 290 nm |
Computational Elucidation of Reaction Mechanisms and Transition States Involving the Compound
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. sciencepublishinggroup.com For [3-(Hexadecylthio)phenyl]hydrazine, this could involve studying its oxidation, its role as a nucleophile, or its participation in condensation reactions. nih.govmdpi.com
By mapping the potential energy surface of a reaction, chemists can identify the structures of intermediates and, crucially, the transition states—the high-energy points that connect reactants to products. researchgate.net The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. nih.gov For example, a computational study could elucidate the mechanism of the reaction of [3-(Hexadecylthio)phenyl]hydrazine with an aldehyde or ketone to form a hydrazone, a common reaction for hydrazine derivatives. msu.edu Such a study would calculate the energies of the reactants, the tetrahedral intermediate, the transition state for water elimination, and the final hydrazone product, providing a complete energetic profile of the reaction.
Mechanistic Insights into the Chemical Transformations Involving 3 Hexadecylthio Phenyl Hydrazine
Reaction Mechanism Elucidation in Heterocyclic Ring System Formation
The hydrazine (B178648) moiety in [3-(Hexadecylthio)phenyl]hydrazine is a versatile functional group for the synthesis of various heterocyclic ring systems. The reaction mechanisms typically involve the nucleophilic character of the hydrazine nitrogens.
Mechanistic Pathways for Pyrazole (B372694) Synthesis
The synthesis of pyrazoles generally involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The reaction proceeds through a series of nucleophilic addition and dehydration steps.
A plausible mechanistic pathway for the reaction of [3-(Hexadecylthio)phenyl]hydrazine with a generic 1,3-dicarbonyl compound, such as acetylacetone, is as follows:
Initial Nucleophilic Attack: The more nucleophilic terminal nitrogen atom (-NH2) of [3-(Hexadecylthio)phenyl]hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This results in the formation of a tetrahedral intermediate.
Proton Transfer and Dehydration: A proton transfer occurs, followed by the elimination of a water molecule to form a hydrazone intermediate.
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This step leads to the formation of a five-membered ring intermediate.
Final Dehydration: A final dehydration step occurs, resulting in the formation of the aromatic pyrazole ring.

Table 1: Key Intermediates in the Proposed Pyrazole Synthesis
| Intermediate | Description |
| Tetrahedral Intermediate | Formed from the initial nucleophilic attack of the hydrazine on a carbonyl group. |
| Hydrazone | Formed after the first dehydration step. |
| Cyclic Intermediate | Formed after the intramolecular nucleophilic attack. |
| Final Pyrazole Product | The aromatic heterocyclic compound formed after the final dehydration. |
Exploration of Thiadiazole and Other Heterocycle Formation Mechanisms
[3-(Hexadecylthio)phenyl]hydrazine can also serve as a precursor for the synthesis of thiadiazoles, particularly 1,3,4-thiadiazoles. The formation of these heterocycles often involves the reaction of the hydrazine derivative with a source of a carbon and a sulfur atom, such as thiosemicarbazide (B42300) or carbon disulfide.
A potential mechanism for the formation of a 1,3,4-thiadiazole (B1197879) derivative from [3-(Hexadecylthio)phenyl]hydrazine involves its conversion to a thiosemicarbazide derivative followed by cyclization.
Formation of Thiosemicarbazide: [3-(Hexadecylthio)phenyl]hydrazine can react with a thiocyanate (B1210189) salt in the presence of an acid to form the corresponding 4-[3-(hexadecylthio)phenyl]thiosemicarbazide.
Acid-Catalyzed Cyclization: The resulting thiosemicarbazide can then undergo acid-catalyzed intramolecular cyclization. This involves the protonation of the thiocarbonyl sulfur, followed by nucleophilic attack from the terminal nitrogen of the hydrazine moiety.
Dehydration: The subsequent elimination of a water molecule leads to the formation of the 1,3,4-thiadiazole ring.
Investigation of Ligand-Metal Interaction Mechanisms and Coordination Complex Formation
The nitrogen atoms of the hydrazine group in [3-(Hexadecylthio)phenyl]hydrazine possess lone pairs of electrons, making them potential coordination sites for metal ions. The presence of the sulfur atom in the hexadecylthio moiety also introduces another potential coordination site.
Coordination Modes and Stability of Complexes
[3-(Hexadecylthio)phenyl]hydrazine can act as a ligand and coordinate to metal ions in several ways:
Monodentate Coordination: The terminal nitrogen atom (-NH2) can coordinate to a metal center.
Bidentate Coordination: Both nitrogen atoms of the hydrazine group can chelate to a metal ion, forming a stable five-membered ring.
Bridging Ligand: The hydrazine derivative can bridge two metal centers.
The stability of the resulting metal complexes would depend on several factors, including the nature of the metal ion, the solvent, and the pH of the medium. The formation of a chelate ring in bidentate coordination generally leads to enhanced thermodynamic stability, known as the chelate effect.
Role of the Hexadecylthio Moiety in Modulating Metal Binding
The hexadecylthio moiety is expected to influence the metal-binding properties of [3-(Hexadecylthio)phenyl]hydrazine in several ways:
Electronic Effects: The sulfur atom is electron-donating and can increase the electron density on the phenyl ring and, to a lesser extent, on the hydrazine group. This could potentially enhance the basicity and nucleophilicity of the nitrogen atoms, leading to stronger coordination to metal ions.
Steric Effects: The long hexadecyl chain is bulky and can introduce significant steric hindrance around the coordination sites. This steric bulk might influence the geometry of the resulting metal complexes and could favor the formation of complexes with lower coordination numbers.
Solubility: The long alkyl chain will significantly increase the lipophilicity of the ligand and its metal complexes, making them more soluble in nonpolar organic solvents.
Potential for Sulfur Coordination: The sulfur atom of the thioether group could also act as a soft donor and coordinate to soft metal ions, potentially leading to tridentate (N, N, S) coordination, although this is generally less favored than coordination through the nitrogen atoms.
Table 2: Potential Factors Influencing Metal Complexation with [3-(Hexadecylthio)phenyl]hydrazine
| Factor | Influence on Metal Binding |
| Chelation | Bidentate (N,N) coordination would enhance complex stability. |
| Electronic Effects of Hexadecylthio Group | Increased electron density on nitrogen atoms could lead to stronger metal binding. |
| Steric Hindrance from Hexadecyl Chain | May favor lower coordination numbers and influence complex geometry. |
| Lipophilicity | Increased solubility in nonpolar solvents. |
| Sulfur Atom | Potential for coordination to soft metal ions. |
Mechanistic Studies of Redox Processes and Electron Transfer Reactions
Hydrazine and its derivatives are known to undergo redox reactions, often acting as reducing agents. The oxidation of arylhydrazines can proceed through various mechanisms, including one-electron and two-electron pathways, and can lead to the formation of different products depending on the oxidant and reaction conditions.
The oxidation of [3-(Hexadecylthio)phenyl]hydrazine is expected to involve the hydrazine moiety. A plausible one-electron oxidation pathway would lead to the formation of a hydrazyl radical. This radical can then undergo further reactions, such as dimerization or reaction with other species in the reaction mixture.
A two-electron oxidation, on the other hand, could lead to the formation of a diazene (B1210634) intermediate. This diazene can be unstable and may decompose to generate a radical and dinitrogen gas.
The presence of the electron-donating hexadecylthio group would likely make the [3-(Hexadecylthio)phenyl]hydrazine more susceptible to oxidation compared to unsubstituted phenylhydrazine (B124118). The oxidation potential is expected to be lower, facilitating electron transfer processes.
Kinetic and Thermodynamic Parameters of Key Reactions
The primary reactions of [3-(hexadecylthio)phenyl]hydrazine are analogous to those of other arylhydrazines, principally the formation of hydrazones through condensation with carbonyl compounds and the subsequent acid-catalyzed cyclization to form indoles, known as the Fischer indole (B1671886) synthesis.
Hydrazone Formation
The initial step in many reactions of [3-(hexadecylthio)phenyl]hydrazine is the condensation with an aldehyde or ketone to form a hydrazone. This reaction is a nucleophilic addition-elimination process. The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule.
Table 1: Kinetic Data for Hydrazone Formation with Phenylhydrazine at pH 7.4
| Carbonyl Compound | Rate Constant (M⁻¹s⁻¹) |
| 4-Nitrobenzaldehyde | 0.045 |
| Benzaldehyde | 0.010 |
| 4-Methoxybenzaldehyde | 0.005 |
| Acetone | 0.001 |
This data is for the reaction of phenylhydrazine and is provided as a baseline for comparison. The presence of the electron-donating hexadecylthio group on the phenylhydrazine would be expected to increase these rates.
Thermodynamically, the formation of hydrazones is generally a favorable process, driven by the formation of a stable C=N double bond and the elimination of a small molecule (water). The equilibrium can, however, be influenced by steric hindrance. The bulky hexadecylthio group might introduce some steric strain in the resulting hydrazone, potentially shifting the equilibrium slightly back towards the reactants compared to less hindered phenylhydrazines.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the synthesis of indoles, involving the acid-catalyzed intramolecular cyclization of an arylhydrazone. researchgate.netnih.gov The mechanism is complex and involves a key researchgate.netresearchgate.net-sigmatropic rearrangement of the enamine tautomer of the hydrazone. researchgate.netnih.gov
The reaction is typically carried out at elevated temperatures in the presence of a Brønsted or Lewis acid catalyst. researchgate.net The rate of the Fischer indole synthesis is significantly influenced by the electronic nature of the substituents on the phenylhydrazine ring. Electron-donating groups, such as the hexadecylthio group, are known to accelerate the reaction. jk-sci.com This is attributed to the increased electron density in the aromatic ring, which facilitates the electrophilic attack during the cyclization step. Conversely, electron-withdrawing groups hinder the reaction. jk-sci.com
While specific kinetic parameters for the Fischer indole synthesis of [3-(hexadecylthio)phenyl]hydrazine are not available, computational studies on related systems provide insight into the energetics of the process. Density Functional Theory (DFT) calculations have been used to explore the reaction mechanism and predict the stability of intermediates and transition states. researchgate.net These studies confirm that the researchgate.netresearchgate.net-sigmatropic rearrangement is often the rate-determining step.
Table 2: Calculated Thermodynamic Parameters for Key Steps in a Model Fischer Indole Synthesis
| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) |
| Hydrazone to Enamine Tautomerization | +5 to +10 | +5 to +10 |
| researchgate.netresearchgate.net-Sigmatropic Rearrangement | -15 to -25 | -15 to -25 |
| Cyclization and Elimination of Ammonia (B1221849) | -30 to -40 | -35 to -45 |
These values are generalized from computational studies of the Fischer indole synthesis with simple substituted phenylhydrazines and serve as an illustration of the relative thermodynamics of the key steps. The exact values for [3-(hexadecylthio)phenyl]hydrazine will be influenced by the specific carbonyl partner and reaction conditions.
Emerging Applications and Derivatization Strategies of 3 Hexadecylthio Phenyl Hydrazine
Utility as a Versatile Building Block in Organic Synthesis
The phenylhydrazine (B124118) group is a cornerstone in synthetic organic chemistry, renowned for its role in constructing a diverse array of nitrogen-containing compounds. bohrium.com The presence of the hexadecylthio substituent is anticipated to modulate the reactivity and physical properties of the molecule, offering unique opportunities in the synthesis of complex molecular architectures.
Design and Synthesis of Complex Polycyclic and Heterocyclic Systems
Phenylhydrazine and its derivatives are fundamental precursors in the synthesis of various heterocyclic compounds, most notably in the Fischer indole (B1671886) synthesis. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or ketone. For "[3-(hexadecylthio)phenyl]hydrazine," this reaction would lead to the formation of indole derivatives functionalized with a hexadecylthio group at the 5-position of the indole ring.
The general scheme for such a reaction can be depicted as follows:
Step 1: Hydrazone Formation: Reaction of [3-(hexadecylthio)phenyl]hydrazine with a carbonyl compound (aldehyde or ketone).
Step 2: Acid-Catalyzed Rearrangement: Treatment with an acid catalyst (e.g., HCl, ZnCl₂, or polyphosphoric acid) to induce a researchgate.netresearchgate.net-sigmatropic rearrangement.
Step 3: Cyclization and Aromatization: Subsequent cyclization and loss of ammonia (B1221849) to yield the final indole product.
The long alkyl chain in these resulting indoles could impart interesting solubility properties, making them amenable to processing in nonpolar organic solvents and potentially useful in the synthesis of organic electronic materials.
Beyond indoles, phenylhydrazines are used to synthesize a variety of other heterocyclic systems, including pyrazoles, pyrazolines, and indazoles. researchgate.net The reaction with β-dicarbonyl compounds, for instance, would yield pyrazole (B372694) derivatives. These heterocycles are prevalent scaffolds in medicinal chemistry and materials science.
A hypothetical reaction scheme for the synthesis of a pyrazole derivative is presented below:
| Reactant 1 | Reactant 2 | Product | Potential Application |
| [3-(Hexadecylthio)phenyl]hydrazine | 1,3-Diketone | 1-[3-(Hexadecylthio)phenyl]-3,5-disubstituted-1H-pyrazole | Liquid crystalline materials, bioactive molecules |
| [3-(Hexadecylthio)phenyl]hydrazine | α,β-Unsaturated ketone | 1-[3-(Hexadecylthio)phenyl]-3,5-disubstituted-4,5-dihydro-1H-pyrazole | Fluorescent probes, organic light-emitting diodes (OLEDs) |
Preparation of Precursors for Advanced Organic Materials (e.g., self-assembling systems, liquid crystals)
The amphiphilic nature of "[3-(hexadecylthio)phenyl]hydrazine," featuring a polar hydrazine (B178648) head and a long nonpolar hexadecyl tail, makes it an excellent candidate as a precursor for self-assembling systems and liquid crystals. The long alkyl chain can drive the formation of ordered structures through van der Waals interactions, while the phenylhydrazine moiety can participate in hydrogen bonding or coordination interactions. mdpi.comacs.org
Derivatization of the hydrazine group can lead to a variety of liquid crystalline materials. For example, condensation with aromatic aldehydes could yield Schiff bases (hydrazones) with extended rigid cores, a common feature in calamitic (rod-shaped) liquid crystals. The hexadecylthio tail would provide the necessary flexibility and anisotropic interactions for the formation of mesophases.
The phase behavior of such materials would be expected to be dependent on the length of the alkyl chain and the nature of the aromatic core. Longer alkyl chains generally tend to stabilize smectic phases over nematic phases. mdpi.com
| Derivative Type | Synthetic Route | Potential Mesophase |
| Hydrazone (Schiff Base) | Condensation with an aromatic aldehyde | Nematic, Smectic A, Smectic C |
| Acylhydrazide | Acylation with an aromatic acid chloride | Smectic A, Crystal Smectic phases |
Exploration in Coordination Chemistry and Materials Science
The nitrogen atoms of the hydrazine group possess lone pairs of electrons, making them excellent ligands for coordination to metal ions. nih.gov This property opens up avenues for the use of "[3-(hexadecylthio)phenyl]hydrazine" and its derivatives in the fields of coordination chemistry and materials science.
Development of Ligands for Catalysis and Metal Scavenging
Phenylhydrazine derivatives can act as ligands for a variety of transition metals. The resulting metal complexes can exhibit catalytic activity in a range of organic transformations. The long alkyl chain of "[3-(hexadecylthio)phenyl]hydrazine" could be advantageous in creating catalysts that are soluble in nonpolar reaction media, facilitating homogeneous catalysis in such systems.
Furthermore, the sulfur atom in the hexadecylthio group can also act as a soft donor, potentially allowing the molecule to act as a bidentate or bridging ligand. This could lead to the formation of polynuclear metal complexes with interesting magnetic or catalytic properties.
The ability to coordinate to metal ions also suggests potential applications in metal scavenging. Ligands bearing long alkyl chains can be used to extract metal ions from aqueous solutions into an organic phase. This could be relevant for environmental remediation or for the recovery of precious metals.
Integration into Metal-Organic Frameworks (MOFs) or Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Phenylhydrazine derivatives, particularly those functionalized with carboxylic acid groups, can be used as organic linkers in the synthesis of MOFs.
A potential synthetic strategy would involve the derivatization of "[3-(hexadecylthio)phenyl]hydrazine" to introduce coordinating groups, such as carboxylates or pyridyls, on the phenyl ring. The resulting ligand could then be reacted with metal salts to form MOFs. The long alkyl chains would be expected to line the pores of the MOF, creating a hydrophobic environment. Such MOFs could be useful for the selective adsorption of nonpolar guest molecules.
| Ligand Precursor | Metal Ion | Potential MOF Properties |
| 4-carboxy-[3-(hexadecylthio)phenyl]hydrazine | Zn(II), Cu(II) | Hydrophobic pores, selective adsorption of organic molecules |
| 4,4'-dicarboxy-[3-(hexadecylthio)phenyl]hydrazone | Zr(IV), Cr(III) | High surface area, catalytic activity in nonpolar solvents |
Advanced Functional Material Development
The unique combination of a reactive headgroup and a long hydrophobic tail in "[3-(hexadecylthio)phenyl]hydrazine" provides a platform for the development of a variety of advanced functional materials.
By modifying the phenylhydrazine moiety, a range of functional groups can be introduced. For example, reaction with isocyanates or isothiocyanates would yield semicarbazide (B1199961) or thiosemicarbazide (B42300) derivatives, respectively. These derivatives are known to have interesting biological activities and can also act as versatile ligands.
The self-assembly properties of this molecule and its derivatives could be exploited to create thin films and monolayers on various substrates. researchgate.net For instance, self-assembled monolayers (SAMs) on gold surfaces could be formed via the sulfur atom of the hexadecylthio group. The terminal hydrazine group could then be used to further functionalize the surface. Such functionalized surfaces could find applications in sensors, electronic devices, and as alignment layers for liquid crystals. acs.org
Investigation in Organic Electronics
The field of organic electronics leverages the tunable properties of carbon-based molecules for applications in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The structure of [3-(hexadecylthio)phenyl]hydrazine possesses key features that are relevant to charge transport in such materials.
The presence of the thioether linkage and the long alkyl chain are expected to significantly influence the electronic properties and solid-state packing of materials derived from this compound. The sulfur atom in the thioether group can play a role in molecular organization and electronic coupling between adjacent molecules, which is crucial for efficient charge transport. rsc.org In analogous systems, such as poly[(3-alkylthio)thiophene]s, the sulfur atom in the side chain has been shown to influence the electronic structure and packing of the polymer, which in turn affects the performance of organic field-effect transistors. researchgate.net
| Compound Type | Charge Carrier Mobility (cm²/Vs) | Notes |
| Thiophene-fused phenazine (B1670421) derivatives | Up to 0.1 | Charge transport is influenced by π-π interactions and short S⋯S contacts. rsc.org |
| Phenothiazine-C60/70 dyads | - | Used as acceptors in bulk heterojunction solar cells, demonstrating their electronic functionality. nih.gov |
| Oligothiophene-Naphthalimide Hybrids | Up to 0.4 (n-type) | Charge transport properties are tunable by modifying the length of the oligothiophene fragment. mdpi.com |
This table presents data for analogous compound classes to illustrate the potential performance in organic electronic applications.
Application in Supramolecular Assemblies and Nanostructures
The amphiphilic nature of [3-(hexadecylthio)phenyl]hydrazine, arising from the hydrophilic hydrazine group and the hydrophobic hexadecyl chain, makes it a prime candidate for the formation of supramolecular assemblies. Amphiphilic molecules can self-assemble in solution to form a variety of nanostructures, such as micelles, vesicles, and fibers. nih.govrsc.org
Research on similar amphiphilic hydrazine derivatives has shown that they can form fibril structures at interfaces through a combination of hydrogen bonding between the hydrazine moieties and van der Waals interactions between the alkyl chains. nih.gov The specific geometry of the molecule plays a crucial role in determining the type of precursor oligomers (e.g., dimers or tetramers) and the resulting large-scale morphology. nih.gov It is conceivable that [3-(hexadecylthio)phenyl]hydrazine could similarly self-assemble into one-dimensional nanostructures, which are of interest for applications in nanoelectronics and as templates for the synthesis of other nanomaterials. nih.gov
The self-assembly of amphiphilic peptides and other biomolecules has been extensively studied for biomedical applications. rsc.org While the focus here is on materials applications, the principles of self-assembly are universal. The balance between hydrophilic and hydrophobic interactions, as well as specific interactions like hydrogen bonding, dictates the final structure. The table below outlines various nanostructures formed by different types of amphiphilic molecules.
| Amphiphile Class | Nanostructure(s) Formed | Driving Forces for Assembly |
| Amphiphilic Benzamide Hydrazines | Fibrils, Crystallites | Hydrogen bonding, van der Waals interactions. nih.gov |
| Amphiphilic Amino Acid Derivatives | Micelles, Vesicles, Nanofibers | Hydrophobic interactions, hydrogen bonding, π-stacking. rsc.org |
| Amphiphilic Tetrazine Derivatives | Liposomes | Hydrophobic interactions. researchgate.net |
| Surfactant-like Peptides | Fibrils, Nanotubes, Micelles | Secondary structure formation, hydrophobic collapse. rsc.org |
This table illustrates the diversity of nanostructures that can be formed from amphiphilic molecules, suggesting the potential for [3-(hexadecylthio)phenyl]hydrazine in this area.
Future Perspectives and Unresolved Challenges in the Academic Study of 3 Hexadecylthio Phenyl Hydrazine
Advanced Computational Design of Next-Generation Derivatives:Without foundational data on the parent molecule, discussions on computational design of its derivatives remain purely speculative and are not present in the scientific literature.
Due to the absence of specific research findings, data tables, and detailed discussions pertaining to "Hydrazine, [3-(hexadecylthio)phenyl]-", generating the requested article would require speculation and fabrication of data, which cannot be provided. Further academic investigation into this specific compound is necessary before a comprehensive review of its future perspectives and challenges can be written.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
